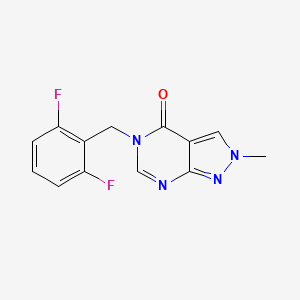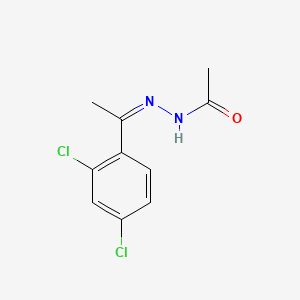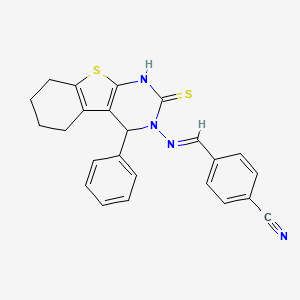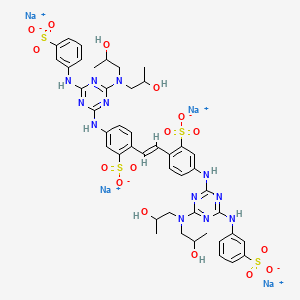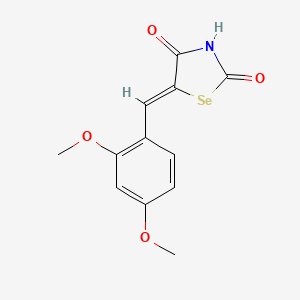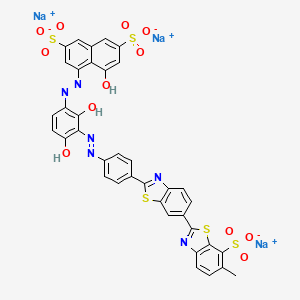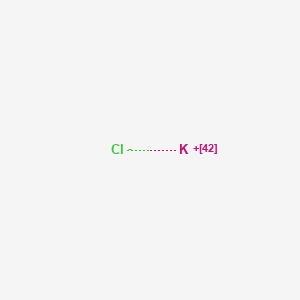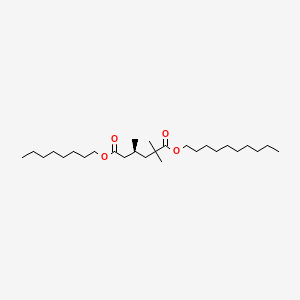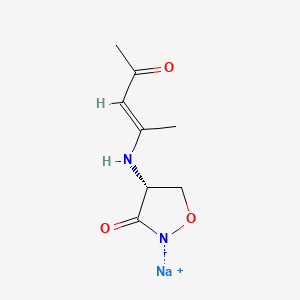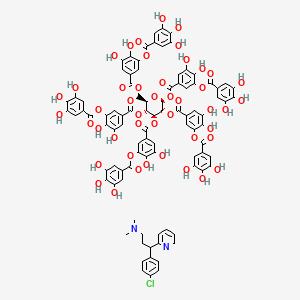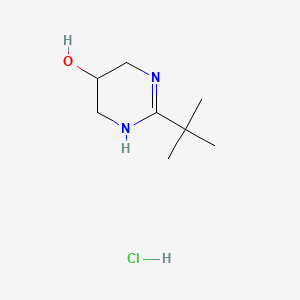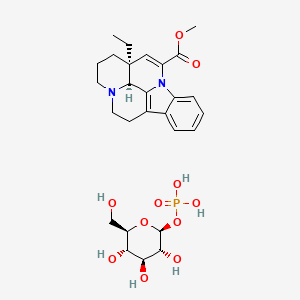
Einecs 265-936-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 265-936-6, also known as Barium Sulfate, is a chemical compound with the molecular formula BaSO₄. It is a white crystalline solid that is odorless and insoluble in water. Barium Sulfate is widely used in various industries due to its unique properties, such as high density and chemical inertness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium Sulfate can be prepared through several synthetic routes. One common method involves the reaction of Barium Chloride (BaCl₂) with Sodium Sulfate (Na₂SO₄) in an aqueous solution. The reaction is as follows:
BaCl2+Na2SO4→BaSO4+2NaCl
This reaction is typically carried out at room temperature, and the resulting Barium Sulfate precipitate is filtered, washed, and dried.
Industrial Production Methods
In industrial settings, Barium Sulfate is often produced as a byproduct of the mining and refining of Barite (Barium Sulfate ore). The ore is crushed and ground, and then subjected to a flotation process to separate the Barium Sulfate from other minerals. The purified Barium Sulfate is then further processed to achieve the desired particle size and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Barium Sulfate is known for its chemical inertness, meaning it does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions.
-
Reduction: : Barium Sulfate can be reduced to Barium Sulfide (BaS) when heated with a reducing agent such as Carbon © at high temperatures:
BaSO4+4C→BaS+4CO
-
Substitution: : Barium Sulfate can undergo ion exchange reactions with other sulfate salts in solution.
Common Reagents and Conditions
Reducing Agents: Carbon, Hydrogen
Reaction Conditions: High temperatures (above 1000°C) for reduction reactions
Major Products Formed
Reduction: Barium Sulfide (BaS)
Substitution: Various sulfate salts depending on the reacting species
Applications De Recherche Scientifique
Barium Sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed as a contrast agent in medical imaging, particularly in X-ray and CT scans, due to its high density and opacity to X-rays.
Medicine: Utilized in diagnostic procedures such as barium meals and enemas to visualize the gastrointestinal tract.
Industry: Used as a filler in paints, plastics, and rubber to improve their properties. It is also used in the production of drilling fluids for oil and gas exploration.
Mécanisme D'action
In medical imaging, Barium Sulfate works by absorbing X-rays, which allows it to create a contrast on the imaging film or detector. When ingested or administered as an enema, it coats the lining of the gastrointestinal tract, making it visible on X-ray images. This helps in diagnosing various conditions such as blockages, tumors, and abnormalities in the digestive system.
Comparaison Avec Des Composés Similaires
Barium Sulfate is unique due to its high density, chemical inertness, and opacity to X-rays. Similar compounds include:
Calcium Sulfate (CaSO₄): Also used as a filler and in medical applications, but it is less dense and less effective as a contrast agent.
Strontium Sulfate (SrSO₄): Similar in properties but less commonly used due to its higher cost and lower availability.
Lead Sulfate (PbSO₄): Highly dense and opaque to X-rays, but its toxicity limits its use in medical applications.
Barium Sulfate stands out due to its combination of safety, effectiveness, and availability, making it a preferred choice in various applications.
Propriétés
Numéro CAS |
65826-02-0 |
|---|---|
Formule moléculaire |
C27H37N2O11P |
Poids moléculaire |
596.6 g/mol |
Nom IUPAC |
methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C21H24N2O2.C6H13O9P/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3;2-10H,1H2,(H2,11,12,13)/t19-,21+;2-,3-,4+,5-,6+/m11/s1 |
Clé InChI |
IVYZKAJKXRPDKP-CHQOHFEQSA-N |
SMILES isomérique |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |
SMILES canonique |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


